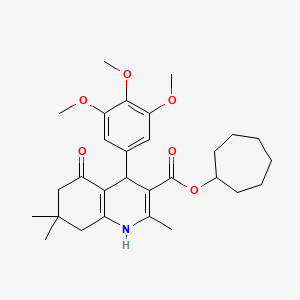![molecular formula C12H8BrNO3 B11077204 9-bromo-3,4-dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11077204.png)
9-bromo-3,4-dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione is a heterocyclic compound that features a fused benzofuran and azepine ring system
Preparation Methods
The synthesis of 9-bromo-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione can be achieved through several routes. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of the benzofuran ring system. Another approach involves the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles, which undergo tandem cyclization in the presence of excess t-butyl potassium in N,N-dimethylformamide solution at 65°C .
Chemical Reactions Analysis
9-bromo-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions can be performed using reagents like sodium iodide in acetone.
Cyclization: The compound can undergo cyclization reactions to form polycyclic systems.
Common reagents used in these reactions include triethylamine, triphenylphosphine, and t-butyl potassium . Major products formed from these reactions include benzofuro[3,2-b]pyridines and benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones .
Scientific Research Applications
9-bromo-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 9-bromo-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
9-bromo-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione can be compared with other similar compounds, such as:
Benzofuro[3,2-b]pyridines: These compounds share a similar benzofuran ring system but differ in the fused heterocyclic ring.
Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones: These compounds have an additional furan ring fused to the benzofuran system
The uniqueness of 9-bromo-3,4-dihydro-1H-1
Properties
Molecular Formula |
C12H8BrNO3 |
|---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
9-bromo-3,4-dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione |
InChI |
InChI=1S/C12H8BrNO3/c13-6-1-3-9-7(5-6)11-12(17-9)8(15)2-4-10(16)14-11/h1,3,5H,2,4H2,(H,14,16) |
InChI Key |
NCGFATOCQZMUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)OC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N'-[(1Z)-1-cyano-1-phenylprop-1-en-2-yl]benzohydrazide](/img/structure/B11077126.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11077128.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11077143.png)
![3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B11077144.png)
![N-(2,5-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077146.png)
![(5Z)-3-[4-(dimethylamino)phenyl]-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11077153.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B11077154.png)
![3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11077155.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11077160.png)

![2-methoxy-N-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]acetamide](/img/structure/B11077180.png)
![1-(4-fluorophenyl)-3-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1H-pyrrole-2,5-dione](/img/structure/B11077192.png)
![2,6-difluoro-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11077199.png)
![(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine](/img/structure/B11077203.png)
